2,6-Diphenylcyclohexanone

Overview

Description

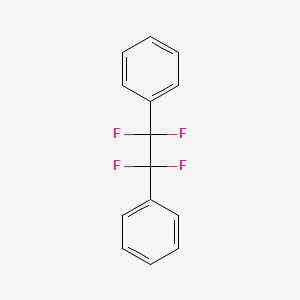

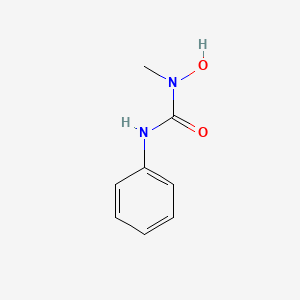

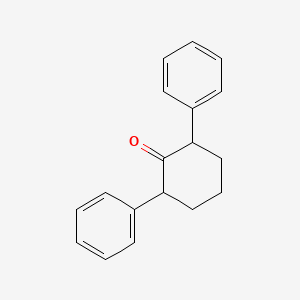

2,6-Diphenylcyclohexanone, also known as DPC, is a chemical compound that belongs to the family of cyclohexanones. It is widely used in scientific research as a building block for the synthesis of various organic molecules. DPC is an important compound due to its unique chemical properties, which make it a valuable tool for studying various biological processes.

Scientific Research Applications

Photochemical Properties

Photolysis Reactions : Photolysis of 2,6-diphenylcyclohexanones results in various products like diphenylcyclopentane and diphenyl-1-pentene. This reaction is independent of the starting ketone's configuration. Additionally, benzaldehyde, acetophenone, and diphenyl are formed in smaller quantities. This process involves a type I Norrish cleavage leading to the formation of acylbenzyl and benzylbenzyl biradicals (Tarasov, Klimenok, Askerov, & Buchachenko, 1985).

Chemical Behavior Analogous to Anthocyanins : The chemical behavior of 2,6-bis(2-hydroxybenzilidene)cyclohexanone partially resembles anthocyanins, exhibiting color changes under acidic conditions and forming various compounds like styrylflavylium and chromeno xanthenes under different pH conditions (Moro et al., 2014).

Chemical Synthesis and Reactions

Synthesis of Herbicides and Medicinal Preparations : Tetrachlorocyclohexanone, a related compound, is used in synthesizing herbicides like dichlorobenzonitrile, dichlorophenol, and key intermediates in medicinal preparations like klofelin and ortofen (Laz'yan et al., 1994).

Cope Rearrangement : The degenerate Cope rearrangement of 2,6-diphenylbarbaralane involves interesting temperature-dependent color changes and UV spectrum alterations (Quast, Geissler, Mayer, Jackman, & Colson, 1986).

Quantum Chemical Studies : Molecular geometry, spectroscopic analysis, and thermodynamic properties of derivatives like 2,6-bis(2-chlorobenzylidene)cyclohexanone have been studied extensively, providing insights into their electronic properties (Verma, Bishnoi, & Fatma, 2016).

Specialized Chemical Applications

Complexation and Orthometallations : Compounds like 4-phosphacyclohexanones, derived from 2,6-diphenylcyclohexanone, show diastereoselective complexations and unique metallabicycles formation in reactions with palladium and platinum (Doherty et al., 2006).

Spiroheterocyclic Framework Synthesis : this compound derivatives are used in regioselective synthesis of novel spiroheterocyclic frameworks, contributing to the development of new chemical compounds (Raj & Raghunathan, 2001).

Photochemical Reactivity

- Photodecarbonylation and Stereochemical Quenching : The photodecarbonylation reactions of certain this compound derivatives in solution yield various cyclopentanes and cycloheptenes. In crystals, these reactions are suppressed due to specific quenching interactions (Ng, Yang, & Garcia‐Garibay, 2001).

Mechanism of Action

Target of Action

2,6-Diphenylcyclohexanone, also known as 2,6-diphenylcyclohexan-1-one, is a cyclohexanone with two phenyl substituents at two α-positions

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photodecarbonylation reactions . The reactions of the formed benzylbenzyl biradical, including recombination and disproportionation, determine the nature of the products .

Result of Action

The main products of photolysis of cis-, trans-2,6-diphenylcyclohexanones are cis-, trans-1,2-diphenylcyclopentane and cis-, trans-1,5-diphenyl-1-pentene . Also formed in small quantities are benzaldehyde, acetophenone, and diphenyl .

Action Environment

The action of this compound is influenced by environmental factors such as light . The compound is photochemically active, and its reactions, including photodecarbonylation, are triggered by light . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence and intensity of light .

Biochemical Analysis

Biochemical Properties

2,6-Diphenylcyclohexanone undergoes a type I Norrish cleavage with the formation of the acylbenzyl biradical, which is decarbonylated with transformation into a benzylbenzyl biradical . The reactions of recombination and disproportionation of this biradical determine the nature of the products given .

Cellular Effects

Its photochemical activity suggests that it may influence cellular processes under light exposure .

Molecular Mechanism

The molecular mechanism of this compound involves a type I Norrish cleavage under the action of light, forming an acylbenzyl biradical . This biradical is then decarbonylated, transforming into a benzylbenzyl biradical .

Temporal Effects in Laboratory Settings

Its photochemical activity suggests that its effects may change over time under light exposure .

Metabolic Pathways

Its involvement in the synthesis of cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone suggests that it may interact with enzymes or cofactors involved in these pathways .

Properties

IUPAC Name |

2,6-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUMWBKYPMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347254 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-84-0 | |

| Record name | 2,6-diphenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)